

An In-Depth Technical Guide to Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcipotriol Impurity C	
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Abstract

Calcipotriol, a synthetic analogue of vitamin D, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its purity and the profile of its related substances. Among these, **Calcipotriol Impurity C**, identified as the (5E)-isomer of calcipotriol, is of significant interest due to its potential to form during synthesis and degradation. This technical guide provides a comprehensive overview of **Calcipotriol Impurity C**, including its chemical identity, formation pathways, analytical detection methodologies, and known biological activities, to support research, development, and quality control of calcipotriene-containing drug products.

Introduction

Calcipotriol, also known as calcipotriene, exerts its anti-psoriatic effects by binding to the vitamin D receptor (VDR), which in turn modulates gene expression related to keratinocyte proliferation and differentiation.[1] The manufacturing process and stability of calcipotriol can lead to the formation of several impurities, which may impact the safety and efficacy of the final drug product. Regulatory bodies necessitate the identification, quantification, and control of these impurities.

Calcipotriol Impurity C is a geometric isomer of calcipotriol, specifically the (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene- $1\alpha,3\beta,24$ -triol.[2] Its



presence in the drug substance can arise from both the synthetic route and as a degradation product, particularly through photoisomerization.[3][4] Understanding the technical details of this impurity is crucial for the development of robust manufacturing processes and stable formulations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Calcipotriol Impurity C** is presented in Table 1. This data is essential for its identification and for the development of analytical methods.

Property	Value	Reference(s)
Systematic Name	$(5E,7E,22E,24S)-24-$ cyclopropyl-9,10-secochola- $5,7,10(19),22$ -tetraene- $1\alpha,3\beta,24$ -triol	[2]
Synonyms	(5E)-Calcipotriol, (5E)- Calcipotriene, Calcipotriene USP Related Compound C	[2]
CAS Number	113082-99-8	[2]
Molecular Formula	C27H40O3	[2]
Molecular Weight	412.6 g/mol	[2]

Formation and Synthesis

Calcipotriol Impurity C can be formed through two primary pathways: as a process-related impurity during the synthesis of calcipotriene and as a degradation product.

Formation as a Process-Related Impurity

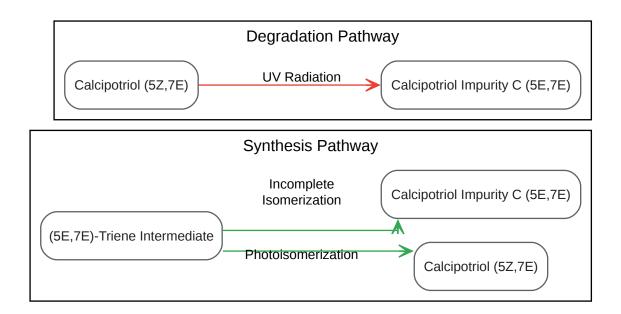
The synthesis of calcipotriene often involves the creation of a (5E,7E)-triene system as an intermediate. This intermediate is then subjected to a photoisomerization step to yield the desired (5Z,7E)-configuration of calcipotriene.[3][5] Incomplete photoisomerization can result in



the retention of the (5E,7E)-isomer, which is **Calcipotriol Impurity C**, in the final drug substance.

Formation as a Degradation Product

Calcipotriol is susceptible to degradation under various stress conditions, including exposure to light (photodegradation), heat, and acid/base hydrolysis.[4] Photodegradation is a significant pathway for the formation of **Calcipotriol Impurity C**. Exposure of calcipotriene to UV radiation can induce isomerization of the 5Z double bond to the 5E configuration, leading to the formation of Impurity C.[4][6]



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Formation Pathways of Calcipotriol Impurity C.

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of **Calcipotriol Impurity C** are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary analytical techniques employed.



HPLC Method for the Separation of Calcipotriol and its Impurities

A robust stability-indicating HPLC method is essential for resolving **Calcipotriol Impurity C** from the active pharmaceutical ingredient (API) and other related substances.

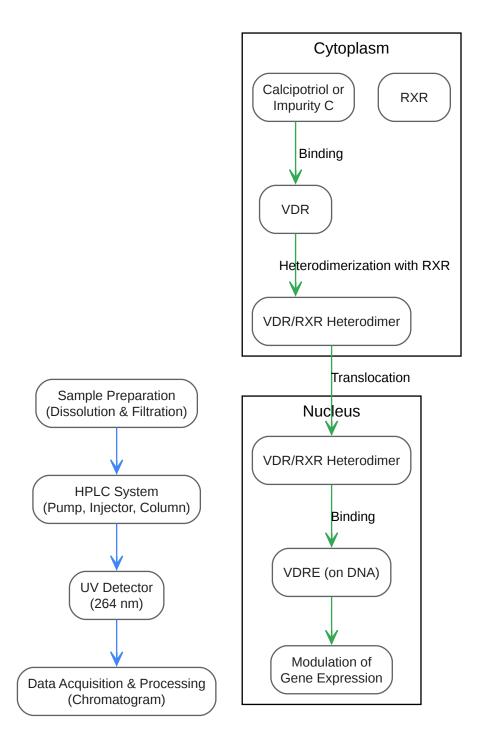
Table 2: HPLC Method Parameters

Parameter	Condition	Reference(s)
Column	Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 μm	[6]
Mobile Phase	Isocratic or gradient elution with a mixture of water and organic solvents (e.g., acetonitrile, methanol)	[6]
Flow Rate	Typically 1.0 - 2.0 mL/min	[6]
Column Temperature	Controlled, e.g., 30-40 °C	[6]
Detection	UV at 264 nm	[6]
Injection Volume	20 μL	[6]

Sample Preparation:

- Accurately weigh and dissolve the sample (drug substance or formulation) in a suitable diluent (e.g., mobile phase).
- Filter the solution through a 0.45 µm filter before injection.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to Calcipotriol Impurity C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542608#what-is-calcipotriol-impurity-c]

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